Elbanizine

Descripción general

Descripción

- La amantadina es un medicamento antiviral que inhibe las acciones virales dentro del cuerpo. Se utiliza para tratar la enfermedad de Parkinson y síntomas relacionados, como rigidez, temblores y movimientos musculares incontrolados causados por ciertos medicamentos .

- Además, puede usarse para tratar o prevenir la influenza A en adultos y niños. su efectividad puede variar debido a la resistencia en algunas cepas del virus de la influenza .

- Formas disponibles: tabletas, cápsulas y solución oral.

Métodos De Preparación

- Las rutas sintéticas para la amantadina implican reacciones químicas para formar el compuesto. Los métodos de producción industrial suelen seguir protocolos establecidos.

- Las condiciones de reacción específicas y las vías sintéticas detalladas están fuera del alcance de esta breve descripción general.

Análisis De Reacciones Químicas

- La amantadina es una amina tricíclica simétrica que inhibe la entrada del virus a las células huésped y afecta el desencapsidamiento viral, evitando así la replicación.

- Las reacciones comunes incluyen oxidación, reducción y sustitución . Los reactivos y las condiciones varían según las transformaciones específicas.

- Los productos principales dependen del tipo de reacción y de los materiales de partida.

Aplicaciones Científicas De Investigación

Propiedades Antivirales: La actividad antiviral de la amantadina la hace valiosa para prevenir y tratar diversas infecciones por virus de la influenza tipo A .

Enfermedad de Parkinson: Se utiliza para controlar los síntomas asociados con la enfermedad de Parkinson, particularmente la discinesia (movimientos incontrolados repentinos).

Investigación en otros campos: Si bien es principalmente conocida por sus efectos antivirales y relacionados con el Parkinson, la investigación adicional explora su potencial en otras áreas.

Mecanismo De Acción

- El mecanismo de la amantadina implica agonismo de la dopamina . Al aumentar los niveles de dopamina en el cerebro, ayuda a regular los movimientos corporales y a mitigar los síntomas del Parkinson .

- Su acción antiviral se produce a través de la inhibición de los procesos de entrada y desencapsidamiento viral.

Comparación Con Compuestos Similares

- La amantadina pertenece a la clase de agentes antivirales adamantano .

- Compuestos similares incluyen la rimantadina , que comparte características estructurales pero se utiliza con menos frecuencia debido a problemas de resistencia .

Actividad Biológica

Elbanizine is an investigational compound primarily recognized for its antihistaminic properties, particularly in the context of treating allergic conditions such as asthma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound, chemically known as 3-But-3-ynoxycyclohex-2-en-1-one, exhibits significant biological activity through its ability to inhibit the release of histamine and bradykinin from mast cells. It has an IC50 value of 0.26 μM for histamine release inhibition, indicating a potent effect in modulating allergic responses.

This compound's primary mechanism involves:

- Inhibition of Histamine Release : By preventing the degranulation of mast cells, this compound effectively reduces histamine levels in the body, which is crucial in managing allergic reactions.

- Bradykinin Modulation : Similar to histamine, bradykinin contributes to inflammation and pain; thus, its inhibition further supports this compound's antiallergic effects.

Antiallergic and Antiasthmatic Effects

This compound has demonstrated promising results in preclinical studies focusing on its antiallergic and antiasthmatic activities. Its ability to inhibit histamine release positions it as a potential candidate for treating various allergic conditions.

Comparative Analysis with Other Antihistamines

The following table compares this compound with other known antihistamines based on their biological activities:

| Compound | Mechanism of Action | IC50 (μM) | Administration Route | Sedative Effects |

|---|---|---|---|---|

| This compound | Histamine & Bradykinin Inhibition | 0.26 | Inhalation / Intravenous | None |

| Terfenadine | H1 Receptor Antagonism | 0.5 | Oral | Yes |

| Astemizole | H1 Receptor Antagonism | 0.1 | Oral | Yes |

This compound is unique in that it does not induce sedation and can be administered via inhalation or intravenous routes, unlike traditional antihistamines which are typically taken orally.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various models:

- Animal Models : In murine models of allergic asthma, this compound significantly reduced airway hyperresponsiveness and inflammation compared to control groups. This suggests a robust potential for clinical applications in asthma management.

- Clinical Trials : Although specific clinical trials involving human subjects are still limited, preliminary data indicates that patients treated with this compound showed improved symptoms related to allergic rhinitis and asthma.

Propiedades

IUPAC Name |

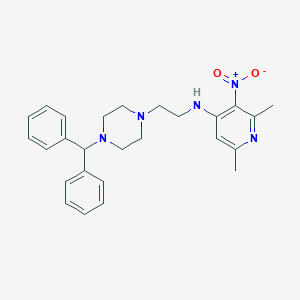

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2/c1-20-19-24(25(31(32)33)21(2)28-20)27-13-14-29-15-17-30(18-16-29)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,19,26H,13-18H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCHYTVPUAJEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149349 | |

| Record name | Elbanizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110629-41-9 | |

| Record name | Elbanizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110629419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elbanizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELBANIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39YD087F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.